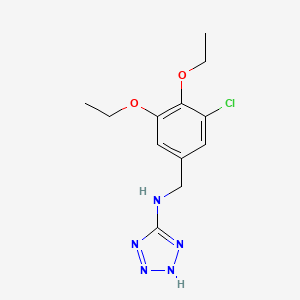
N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine
Übersicht
Beschreibung
N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine, also known as CDETBTA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Additionally, this compound has been shown to induce lysosomal membrane permeabilization, which can trigger cell death through apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its lysosome-targeting properties, this compound has been shown to induce autophagy, a cellular process that involves the degradation of damaged or unwanted cellular components. It has also been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, further studies are needed to fully understand the effects of this compound on different cell types and in different biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine is its selectivity for lysosomes, which can be useful for studying lysosomal function and dynamics. Additionally, its ability to induce ROS-mediated cell death makes it a potential tool for studying cell death pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to optimize its photodynamic properties and determine its efficacy in destroying cancer cells. Additionally, this compound's lysosome-targeting properties make it a potential tool for studying lysosomal function in various diseases, such as lysosomal storage disorders. Further studies are needed to determine the potential therapeutic applications of this compound in these diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4,5-diethoxybenzyl)-2H-tetrazol-5-amine has shown potential for use in various scientific research applications. One area of interest is its potential as a fluorescent probe for imaging biological systems. Studies have shown that this compound can selectively label lysosomes in live cells, making it a useful tool for studying lysosomal function and dynamics. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that can selectively destroy cancer cells.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c1-3-19-10-6-8(5-9(13)11(10)20-4-2)7-14-12-15-17-18-16-12/h5-6H,3-4,7H2,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDVMHYBNIMULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=NNN=N2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4427362.png)
![9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4427373.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4427381.png)
![N-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4427400.png)

![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4427434.png)


![5-methyl-3-[2-(4-morpholinyl)ethyl]-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4427454.png)
![N-isopropyl-2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4427460.png)
![2-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4427463.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)